2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
Overview
Description
The compound "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, a copper-catalyzed double thiolation reaction of 1,4-dihalides with sulfides has been developed to selectively synthesize benzothiazoles, which could potentially be applied to synthesize the difluoromethyl variant . Another approach involves the reaction of chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 to yield benzothiazole derivatives . Additionally, the synthesis of benzothiazole analogues containing a trifluoromethyl sulfoximine group has been reported, which suggests the possibility of incorporating difluoromethyl groups into the benzothiazole core .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the chemical structures of synthesized benzothiazole derivatives were confirmed by IR, 1H-NMR, and FAB+-MS spectral data . The structural and theoretical study of benzothiazole sulfonation intermediates and products has also been conducted, providing insights into the molecular structure of such compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions. They can react with thiols to produce sulfinic and sulfenic acids, which have applications in designing fluorescent sensors . The reactivity of benzothiazole sulfones and sulfoxides towards reactive sulfur species has been studied, indicating their potential in chemical synthesis and sensor development .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can significantly alter the compound's reactivity and physical properties, as seen in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into various derivatives . The presence of such groups can also affect the antimicrobial activities of the compounds, as demonstrated by the significant level of activity against various microorganisms .
Scientific Research Applications
Antifungal Activity
A study by Łukowska-Chojnacka et al. (2016) highlights the synthesis of novel tetrazole derivatives incorporating benzothiazole moieties. These compounds showed significant antifungal activity against various moulds and yeasts, particularly Candida albicans, demonstrating high cell growth inhibition. This study indicates the potential use of 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole derivatives in developing new antifungal agents (Łukowska-Chojnacka et al., 2016).
Antimicrobial Properties
Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole, demonstrating potent antimicrobial activity. These compounds, including variations of 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole, exhibited high efficacy against Pseudomonas aeruginosa and Candida albicans, suggesting their application in antimicrobial treatments (Alsarahni et al., 2017).
Synthesis of Benzothiazole Derivatives
The work of Feng-Yan Ge et al. (2007) focuses on the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives. These derivatives can be utilized in the synthesis of new drugs, demonstrating the versatility of 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole in drug development (Feng-Yan Ge et al., 2007).
Anti-Inflammatory and Antibacterial Activities
A study by Mayura Kale and Deepak Mene (2013) explored the synthesis of fused imino pyrimido benzothiazole derivatives, including 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole. These compounds exhibited notable anti-inflammatory and antibacterial properties, suggesting their potential as therapeutic agents for related conditions (Mayura Kale and Deepak Mene, 2013).
Antidiabetic Evaluation
Vijayan et al. (2021) conducted a study on benzothiazole substituted oxadiazole derivatives, including 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole variants. Their research revealed significant anti-diabetic properties, highlighting the potential of these compounds in developing new diabetes treatments (Vijayan et al., 2021).
Antitumor Activity
Research by E. Ramadan et al. (2018) involved synthesizing 2-substituted sulfanyl benzo[d]thiazoles, including derivatives of 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole. These compounds showed promising antitumor activity, particularly against Ehrlich ascites carcinoma cells, indicating their potential application in cancer therapy (E. Ramadan et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, “2-{2-[(difluoromethyl)sulfanyl]-1h-1,3-benzodiazol-1-yl}acetic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s reasonable to assume that “2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole” should also be handled with care.
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZERKMMCICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364107 | |
Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole | |
CAS RN |
943-08-8 | |
Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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